molecular formula C17H19F3N6 B2430717 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 2034428-21-0

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2430717
CAS No.: 2034428-21-0
M. Wt: 364.376
InChI Key: KORWAWOXQJPMKG-UHFFFAOYSA-N
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Description

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a trifluoromethyl group, a piperazine ring, and a cyclopropylpyridazine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Scientific Research Applications

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurodegenerative diseases and psychiatric disorders.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Future Directions

The study of this compound could lead to new insights into the chemistry and biology of pyrimidines, piperazines, and trifluoromethyl groups. This could potentially lead to the development of new synthetic methods, as well as new drugs or other useful compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: This can be achieved by reacting 2-methyl-4,6-dichloropyrimidine with trifluoromethylating agents under appropriate conditions to introduce the trifluoromethyl group.

    Introduction of the piperazine ring: The intermediate product is then reacted with piperazine to form the piperazine-substituted pyrimidine.

    Cyclopropylpyridazine moiety attachment: Finally, the cyclopropylpyridazine group is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is similar in structure and is studied for its acetylcholinesterase inhibitory activity.

    Triazole-pyrimidine hybrids: These compounds are investigated for their neuroprotective and anti-inflammatory properties.

Uniqueness

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to the presence of the trifluoromethyl group and the cyclopropylpyridazine moiety, which impart specific chemical and biological properties

Properties

IUPAC Name

4-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N6/c1-11-21-14(17(18,19)20)10-16(22-11)26-8-6-25(7-9-26)15-5-4-13(23-24-15)12-2-3-12/h4-5,10,12H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORWAWOXQJPMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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